molecular formula C22H27NO5 B073670 (alpha-Methylphenethyl)(1-methyl-2-phenoxyethyl)ammonium hydrogen fumarate CAS No. 1590-35-8

(alpha-Methylphenethyl)(1-methyl-2-phenoxyethyl)ammonium hydrogen fumarate

Cat. No. B073670
CAS RN: 1590-35-8
M. Wt: 385.5 g/mol
InChI Key: PVNHTDOWUIYZFC-UHFFFAOYSA-N
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Description

(alpha-Methylphenethyl)(1-methyl-2-phenoxyethyl)ammonium hydrogen fumarate, also known as MPEP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPEP belongs to a class of compounds called allosteric modulators, which are known to interact with specific receptors in the brain and modulate their activity.

Scientific Research Applications

Ammonium Fumarate Production

Research has explored the production of ammonium fumarate from glucose-based media using Rhizopus arrhizus, with a focus on phosphorous (P) limitation affecting yield. This study provides insight into biotechnological applications involving ammonium fumarate (Riscaldati et al., 2000).

Catalytic Applications

A study on the bromination of oxo-aromatic compounds, including 2-Methylphenol and catechol, highlights the use of ammonium molybdate as a catalyst. This reveals potential applications in organic synthesis and chemical transformations (Ha Jian-qiang, 2010).

Synthesis of Heterocycles

The synthesis of dimethyl 2-[(Z)-3-amino-1-oxo-1-(substituted)but-2-en-2-yl]fumarates, which could serve as intermediates for producing polysubstituted heterocycles, was examined. This research underlines the compound's utility in organic chemistry (Šinkovec et al., 2016).

Structural Studies

Research has delved into the crystal structures of various ammonium salts, including those with fumarate, to understand their hydrogen bonding networks. Such studies are essential for understanding the material properties of these compounds (Haynes & Pietersen, 2008).

Spectroscopic Characterization

A study on the spectroscopic and structural characterization of tetramethylammonium-hydrogen fumarate-fumaric acid complex provides insights into the physical and chemical properties of such compounds, relevant in materials science and chemistry (Bozkurt et al., 2008).

Effects on C-H Bond Dissociation Energies

Investigation into the impact of alpha-ammonium groups on C-H bond dissociation energies in various substituted methanes and toluenes sheds light on the chemical behavior of similar compounds under different conditions (Song et al., 2003).

properties

CAS RN

1590-35-8

Product Name

(alpha-Methylphenethyl)(1-methyl-2-phenoxyethyl)ammonium hydrogen fumarate

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

but-2-enedioic acid;N-(1-phenoxypropan-2-yl)-1-phenylpropan-2-amine

InChI

InChI=1S/C18H23NO.C4H4O4/c1-15(13-17-9-5-3-6-10-17)19-16(2)14-20-18-11-7-4-8-12-18;5-3(6)1-2-4(7)8/h3-12,15-16,19H,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)

InChI Key

PVNHTDOWUIYZFC-UHFFFAOYSA-N

Isomeric SMILES

CC(CC1=CC=CC=C1)NC(C)COC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O

SMILES

CC(CC1=CC=CC=C1)NC(C)COC2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC(CC1=CC=CC=C1)NC(C)COC2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Other CAS RN

15687-08-8
22232-57-1

synonyms

(alpha-methylphenethyl)(1-methyl-2-phenoxyethyl)ammonium hydrogen fumarate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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